molecular formula C20H20N6O2S B2546852 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105235-59-3

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2546852
CAS No.: 1105235-59-3
M. Wt: 408.48
InChI Key: DOHFUARZHISBKB-UHFFFAOYSA-N
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Description

2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is primarily targeted towards kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes known as kinases. These enzymes play a crucial role in the growth and division of cells, including cancer cells .

Mode of Action

The compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of this compound to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the pathways related to the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms . These pathways are common traits of cancer that can result from the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently being evaluated in clinical trials . The compound was designed to improve the selectivity and PK properties of dezapelisib, a purine-containing derivative .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to inhibit the growth and division of cancer cells . By blocking the enzymes that contribute to cell growth, the compound can effectively slow or stop the growth of cancer cells .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S/c1-12(2)18-15-10-21-26(14-7-5-4-6-8-14)19(15)20(24-23-18)29-11-17(27)22-16-9-13(3)28-25-16/h4-10,12H,11H2,1-3H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHFUARZHISBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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